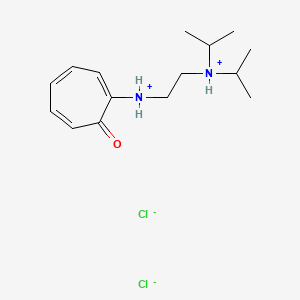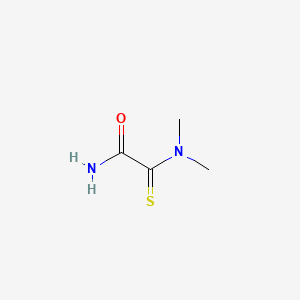
9-Chloro-10-methylacridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-10-methylacridin-10-ium is a chemical compound known for its unique structural properties and applications in various scientific fields. It is a derivative of acridine, a heterocyclic organic compound that has been widely studied for its photophysical and photochemical properties.
Preparation Methods
The synthesis of 9-chloro-10-methylacridin-10-ium typically involves the chlorination of 10-methylacridine. One common method includes the reaction of 10-methylacridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-5°C to ensure the selective chlorination at the 9-position.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
9-chloro-10-methylacridin-10-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding acridone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced acridine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions. For example, reacting with an amine in the presence of a base like triethylamine (Et3N) can yield 10-methylacridin-10-ium derivatives with various functional groups.
Scientific Research Applications
9-chloro-10-methylacridin-10-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various acridine derivatives, which are important in the development of dyes, pigments, and photochemical materials.
Biology: Acridine derivatives, including 9-chloro-10-methylacridin-10-ium, are studied for their potential as DNA intercalating agents, which can be used in the development of anticancer drugs and fluorescent probes for DNA imaging.
Medicine: The compound and its derivatives are investigated for their antimicrobial and antitumor activities. They have shown potential in inhibiting the growth of certain bacteria and cancer cells.
Industry: In the industrial sector, 9-chloro-10-methylacridin-10-ium is used in the production of dyes and pigments due to its strong chromophoric properties.
Mechanism of Action
The mechanism of action of 9-chloro-10-methylacridin-10-ium primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism. This mechanism is particularly relevant in its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
9-chloro-10-methylacridin-10-ium can be compared with other acridine derivatives such as:
10-methylacridinium perchlorate: Known for its use as a photocatalyst in organic synthesis.
9-phenyl-10-methylacridinium perchlorate: Another derivative used in photoredox catalysis.
9-ethyl-10-methylacridinium perchlorate: Similar in structure but with different substituents, affecting its reactivity and applications.
The uniqueness of 9-chloro-10-methylacridin-10-ium lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
46492-10-8 |
|---|---|
Molecular Formula |
C14H11ClN+ |
Molecular Weight |
228.69 g/mol |
IUPAC Name |
9-chloro-10-methylacridin-10-ium |
InChI |
InChI=1S/C14H11ClN/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9H,1H3/q+1 |
InChI Key |
SCDPBLWNXODKAJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


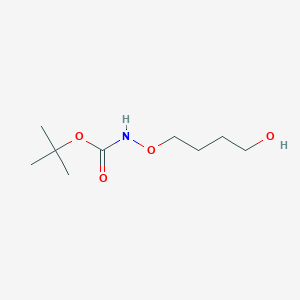
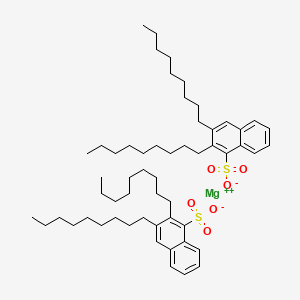
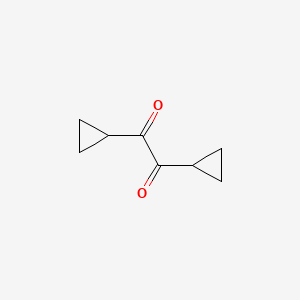
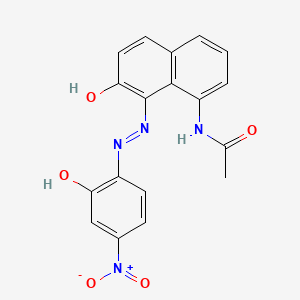
![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)
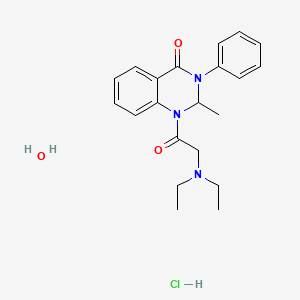

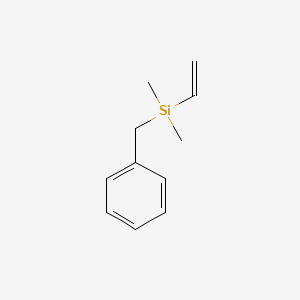
![methyl (2S)-2-[(2,2,2-trifluoroacetyl)amino]-3-[1-(2,2,2-trifluoroacetyl)indol-3-yl]propanoate](/img/structure/B15342937.png)
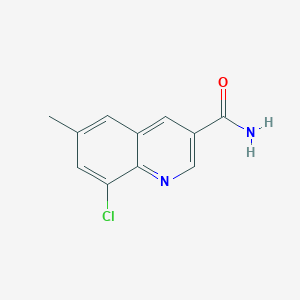

![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
